7H-Pyrrolo[2,3-d]pyrimidin-2-amine 7H-Pyrrolo[2,3-d]pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 93366-88-2
VCID: VC0559650
InChI: InChI=1S/C6H6N4/c7-6-9-3-4-1-2-8-5(4)10-6/h1-3H,(H3,7,8,9,10)
SMILES: C1=CNC2=NC(=NC=C21)N
Molecular Formula: C6H6N4
Molecular Weight: 134.14

7H-Pyrrolo[2,3-d]pyrimidin-2-amine

CAS No.: 93366-88-2

Cat. No.: VC0559650

Molecular Formula: C6H6N4

Molecular Weight: 134.14

Purity: 97%min

* For research use only. Not for human or veterinary use.

7H-Pyrrolo[2,3-d]pyrimidin-2-amine - 93366-88-2

Specification

CAS No. 93366-88-2
Molecular Formula C6H6N4
Molecular Weight 134.14
IUPAC Name 7H-pyrrolo[2,3-d]pyrimidin-2-amine
Standard InChI InChI=1S/C6H6N4/c7-6-9-3-4-1-2-8-5(4)10-6/h1-3H,(H3,7,8,9,10)
SMILES C1=CNC2=NC(=NC=C21)N
Canonical SMILES C1=CNC2=NC(=NC=C21)N

Introduction

Chemical Properties and Structure

Molecular Structure and Basic Information

7H-Pyrrolo[2,3-d]pyrimidin-2-amine consists of a pyrrole ring fused with a pyrimidine ring, featuring an amino group at the 2-position. This heterocyclic structure provides multiple sites for potential modification, allowing medicinal chemists to develop derivatives with targeted biological activities.

PropertyValue
Molecular FormulaC6H6N4
Molecular Weight134.13900 g/mol
Density1.619 g/cm³
Boiling Point359.786°C at 760 mmHg
Flash Point171.393°C
Exact Mass134.05900
PSA (Polar Surface Area)68.32000
LogP0.47020
Index of Refraction1.824
Recommended Storage2-8°C
Hazard CodesXi

Physical and Chemical Characteristics

The compound exhibits a relatively high boiling point of 359.786°C at standard pressure, indicating strong intermolecular forces . Its moderate LogP value of 0.47020 suggests a balance between hydrophilicity and lipophilicity, which may contribute to reasonable solubility in both aqueous and organic solvents . The polar surface area (PSA) of 68.32000 indicates the presence of hydrogen bond donors and acceptors, which are important for biological interactions .

The Xi hazard code indicates that the compound may cause irritation, suggesting caution during handling and storage . For optimal stability, the compound should be stored at 2-8°C .

Pharmaceutical Applications and Derivatives

LRRK2 Inhibition for Parkinson's Disease

One of the most significant applications of 7H-Pyrrolo[2,3-d]pyrimidin-2-amine derivatives is in the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a protein implicated in Parkinson's disease. Specifically, 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines have emerged as potent LRRK2 inhibitors with therapeutic potential .

Research published in 2018 described the development of these derivatives through optimization of physicochemical properties and kinase selectivity. One derivative, identified as "compound 7" in the research, demonstrated:

  • Potent in vitro inhibition of LRRK2 kinase activity

  • Favorable physicochemical properties

  • Good kinase selectivity across the kinome

  • Ability to penetrate the central nervous system (CNS)

  • Significant inhibition of Ser935 phosphorylation in the brain of both rats (at doses of 30 and 100 mg/kg) and mice (at 45 mg/kg) following oral administration

This research highlights the potential of the 7H-Pyrrolo[2,3-d]pyrimidin-2-amine scaffold in developing treatments for neurodegenerative disorders.

Key Derivatives and Structural Modifications

Several derivatives of 7H-Pyrrolo[2,3-d]pyrimidin-2-amine have been developed to enhance specific properties or target particular biological pathways:

Modified Core Structures

The basic scaffold can be modified with various functional groups to alter its biological activity and physicochemical properties:

  • 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines: These compounds have optimized properties for LRRK2 inhibition and CNS penetration .

  • 7H-Pyrrolo[2,3-d]pyrimidin-2-amine, 4-(4-Methyl-2-thienyl)-N-[4-(4-MorpholinylMethyl)phenyl]-: This more complex derivative (CAS: 1142946-01-7) has a molecular formula of C22H23N5OS and a molecular weight of 405.5159 g/mol .

  • 7-Pyridin-2-Yl-N-(3,4,5-Trimethoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-2-Amine: This derivative (also known as FAK-IN-19, CAS: 863599-15-9) incorporates a pyridin-2-yl group at the 7-position and a 3,4,5-trimethoxyphenyl group on the 2-amino position .

Future Research Directions

Optimization of Pharmacokinetic Properties

Future research on 7H-Pyrrolo[2,3-d]pyrimidin-2-amine derivatives will likely focus on further optimization of pharmacokinetic properties, particularly:

  • Enhancing CNS penetration for neurological applications

  • Improving oral bioavailability

  • Reducing potential off-target effects

  • Extending half-life for less frequent dosing

Exploration of Novel Therapeutic Applications

Given the versatility of the 7H-Pyrrolo[2,3-d]pyrimidin-2-amine scaffold, exploration of its potential in other disease areas represents a promising direction for future research. This may include:

  • Investigation of other kinase targets beyond LRRK2

  • Applications in infectious diseases

  • Potential in inflammatory conditions

  • Development of diagnostic tools or imaging agents based on the scaffold

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